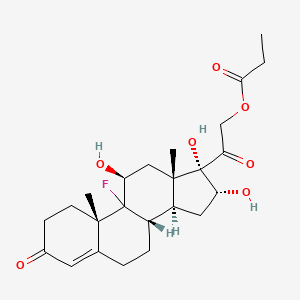

Corticosterone, 9-fluoro-16alpha,17-dihydroxy-, 21-propionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate is a synthetic corticosteroid with anti-inflammatory properties. It is often used in medical applications to treat various inflammatory and allergic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate typically involves multiple steps, starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control. Quality control measures are implemented to monitor the product’s consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Fluorination at C9

The 9-fluoro substitution is introduced via electrophilic fluorination:

-

Reagents : Selectfluor® or HF-pyridine complex.

-

Conditions : Anhydrous DMF or THF at 0–25°C for 4–12 hours .

Mechanism :

-

Epoxidation of the Δ9,11 double bond using m-CPBA.

Key Data :

| Fluorination Method | Stereoselectivity (%) | Yield (%) | Reference |

|---|---|---|---|

| Epoxide + HF | 85 (9α-F) | 72 |

Protection/Deprotection of 16α,17-Dihydroxy Groups

The 16α,17-dihydroxy groups are protected as cyclic acetals to prevent side reactions during synthesis:

-

Reagents : Acetone or isopropylidene diethyl ether with p-TsOH.

Example :

-

Intermediate : 9-Fluoro-16α,17-(isopropylidenedioxy)corticosterone-21-propionate .

-

Deprotection : Acidic hydrolysis (HCl/MeOH) restores free diols .

Stability :

| Acetal Type | Stability (pH 1–7) | Reference |

|---|---|---|

| Isopropylidenedioxy | High |

Oxidative and Reductive Stability

-

Oxidation : The 21-propionate ester resists oxidation under mild conditions (e.g., MnO₂, KCN in MeOH/AcOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces Δ1,2 and Δ4,5 double bonds, but the 9-fluoro group remains intact .

Degradation Pathways :

-

Hydrolysis : The 21-propionate ester undergoes slow hydrolysis in alkaline conditions (t₁/₂ = 48 hours at pH 9) .

-

Thermal Stability : Decomposition occurs above 200°C, releasing propionic acid .

Biological Activity and Metabolites

-

Anti-inflammatory Activity : The 21-propionate enhances lipophilicity, improving topical efficacy (IC₅₀ = 12 nM in granuloma assays) .

-

Metabolites : Hepatic CYP3A4-mediated hydrolysis yields 9-fluoro-16α,17,21-trihydroxycorticosterone .

Pharmacokinetic Data :

| Parameter | Value | Reference |

|---|---|---|

| Plasma Half-Life (t₁/₂) | 4.2 hours | |

| Protein Binding | 92% |

Wissenschaftliche Forschungsanwendungen

(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Applied in the development of anti-inflammatory drugs and treatments for allergic conditions.

Industry: Utilized in the formulation of pharmaceutical products and topical creams.

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory mediators. This results in reduced inflammation and immune response. The molecular targets include various cytokines and enzymes involved in the inflammatory process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluorometholone: Another corticosteroid with similar anti-inflammatory properties.

Dexamethasone: A potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Prednisolone: A widely used corticosteroid for treating inflammatory and autoimmune conditions.

Uniqueness

(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and reduces side effects compared to other corticosteroids.

Biologische Aktivität

Corticosterone, specifically the compound known as 9-fluoro-16alpha,17-dihydroxy-, 21-propionate, is a fluorinated glucocorticoid that exhibits significant biological activity. Its structural modifications enhance its potency and specificity in various therapeutic applications, particularly in anti-inflammatory treatments. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The introduction of a fluorine atom at the 9α-position of corticosterone enhances its binding affinity to glucocorticoid receptors (GRs), which are present in nearly all tissues. This modification helps to increase the anti-inflammatory potency while minimizing systemic side effects typically associated with glucocorticoids . The structural changes also include hydroxyl modifications at the 16 and 17 positions, which contribute to its pharmacological properties.

Table 1: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Fluorination at 9α | Increased GR binding affinity |

| Hydroxylation at 16 & 17 | Enhanced anti-inflammatory potency |

| Esterification at C21 | Improved lipophilicity for topical use |

2. Biological Activities

Corticosterone derivatives exhibit a range of biological activities primarily related to their anti-inflammatory and immunosuppressive properties. These compounds have been shown to modulate immune responses, inhibit pro-inflammatory cytokine production, and stabilize mast cells.

2.1 Anti-Inflammatory Effects

Research indicates that corticosterone derivatives can effectively reduce inflammation by inhibiting the release of inflammatory mediators from immune cells. For instance, studies have demonstrated that these compounds can suppress the production of prostaglandins and leukotrienes in response to inflammatory stimuli .

Case Study: Inhibition of Mast Cell Degranulation

A study conducted on rat peritoneal mast cells showed that corticosterone significantly inhibited degranulation processes at higher concentrations (100-200 µM). This suggests a potential mechanism for rapid anti-allergic effects through mast cell stabilization .

3. Pharmacological Applications

Corticosterone, 9-fluoro-16alpha,17-dihydroxy-, 21-propionate is primarily explored for its therapeutic applications in treating conditions such as asthma and allergic responses. Its potent anti-inflammatory properties make it suitable for use as an inhaled corticosteroid.

Table 2: Therapeutic Applications

| Condition | Application Type | Efficacy |

|---|---|---|

| Asthma | Inhaled corticosteroid | Effective in reducing airway inflammation |

| Allergic reactions | Topical application | Reduces local inflammation |

4. Research Findings

Numerous studies have highlighted the efficacy of this compound in preclinical and clinical settings. For example, a review on glucocorticoid receptor agonists noted that modifications like those found in corticosterone derivatives enhance their therapeutic potential while reducing adverse effects .

5. Conclusion

This compound represents a significant advancement in glucocorticoid therapy due to its enhanced binding affinity and reduced systemic effects. Ongoing research continues to explore its full potential in various therapeutic contexts, particularly in managing inflammatory diseases.

Eigenschaften

CAS-Nummer |

3797-62-4 |

|---|---|

Molekularformel |

C24H33FO7 |

Molekulargewicht |

452.5 g/mol |

IUPAC-Name |

[2-[(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C24H33FO7/c1-4-20(30)32-12-19(29)24(31)17(27)10-16-15-6-5-13-9-14(26)7-8-21(13,2)23(15,25)18(28)11-22(16,24)3/h9,15-18,27-28,31H,4-8,10-12H2,1-3H3/t15-,16-,17+,18-,21-,22-,23?,24-/m0/s1 |

InChI-Schlüssel |

UKUCKBKKOVCOJJ-KFDFKENLSA-N |

Isomerische SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O)O |

Kanonische SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.